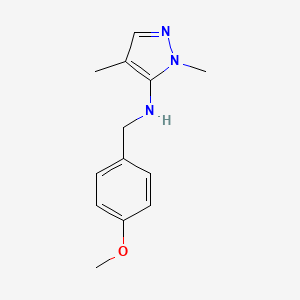
N-(4-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at positions 1 and 4 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with 1,4-dimethyl-1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired amine product.
Another approach involves the use of Schiff base formation followed by reduction. In this method, 4-methoxybenzaldehyde is reacted with 1,4-dimethyl-1H-pyrazole-5-amine to form a Schiff base intermediate, which is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the target compound.
Industrial Production Methods
Industrial production of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
化学反応の分析
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halides, organometallic reagents, and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine: Similar structure with a different substitution pattern on the pyrazole ring.
4-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the phenyl ring.
N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-4-6-12(17-3)7-5-11/h4-8,14H,9H2,1-3H3 |
InChIキー |
WJWYOWWJQPQBKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















